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Compound Name: 8-Bromoquinoline-4-carbaldehyde

Cat. No.: B1439949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science,

forming the core structure of numerous bioactive compounds and functional materials. The

strategic introduction of various substituents onto the quinoline nucleus allows for the fine-

tuning of its physicochemical and pharmacological properties. Among these, the 8-bromo and

4-formyl functionalities serve as versatile synthetic handles for further molecular elaboration. 8-
Bromoquinoline-4-carbaldehyde, in particular, is a valuable intermediate for the synthesis of

a wide range of derivatives with potential applications in drug discovery, including the

development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthetic pathways leading to

8-Bromoquinoline-4-carbaldehyde, with a focus on practical and efficient methodologies. We

will delve into the underlying chemical principles, provide detailed experimental protocols, and

offer insights into the selection of reagents and reaction conditions.

Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of 8-Bromoquinoline-4-carbaldehyde suggests a few primary

disconnection points. The most straightforward approach involves the formylation of a pre-

functionalized 8-bromoquinoline core. Alternatively, one could envision constructing the

quinoline ring with the formyl group already in place or in a protected form.
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Synthesis of the 8-Bromoquinoline Precursor
A common and efficient method for the synthesis of the 8-bromoquinoline precursor is the

Skraup synthesis. This reaction involves the cyclization of an aniline with glycerol in the

presence of an oxidizing agent and a dehydrating agent.

Skraup Synthesis of 8-Bromoquinoline
The Skraup synthesis provides a reliable route to the 8-bromoquinoline core. A detailed

experimental protocol for this synthesis is as follows:

Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline

Materials:

2-Bromoaniline

Glycerol

meta-Nitrobenzenesulfonic acid sodium salt

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Methanesulfonic acid

Sodium hydroxide (NaOH) solution (50% m/v)

Diethyl ether (Et₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Celite

Procedure:

Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a

dropping funnel.
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Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal

temperature of 125 °C.

Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the hot acid.

Follow with the addition of meta-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol)

and FeSO₄·7H₂O (3.90 g, 14 mmol).

Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15

minutes.

Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.

After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

Allow the reaction to cool to room temperature and then add water (250 mL).

Transfer the resulting solution to a 4-L beaker, rinsing the flask with an additional 100 mL of

water.

Place the beaker in an ice bath and basify the solution to approximately pH 14 by the slow

addition of a 50% (m/v) aqueous NaOH solution with vigorous stirring.

Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to

separate for approximately 10 minutes during each extraction.

Combine the organic extracts and wash with brine (1 x 400 mL).

Dry the organic layer over anhydrous Na₂SO₄ and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous

brown oil.

Purify the crude product by Kugelrohr distillation (0.14 mmHg; pot temperature, 180–205 °C)

to yield 8-bromoquinoline as a yellow oil that solidifies upon standing.

Expected Yield: ~86%
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Formylation of 8-Bromoquinoline to Synthesize 8-
Bromoquinoline-4-carbaldehyde
The introduction of a formyl group at the C4 position of the quinoline ring can be achieved

through various methods. One of the most effective strategies involves a halogen-metal

exchange followed by quenching with a suitable formylating agent.

Synthesis of 8-Bromoquinoline-4-carbaldehyde via Lithiation
and Formylation
This method utilizes an organolithium reagent to perform a halogen-metal exchange at the 4-

position, followed by the introduction of the formyl group using N,N-dimethylformamide (DMF).

An In-Depth Technical Guide to the Synthesis of 8-
Bromoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 8-
Bromoquinoline-4-carbaldehyde Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a

vast array of therapeutic agents.[1] The strategic functionalization of this privileged scaffold is a

key endeavor in the pursuit of novel drug candidates. 8-Bromoquinoline-4-carbaldehyde
represents a particularly valuable intermediate in this context. The bromine atom at the 8-

position and the carbaldehyde group at the 4-position serve as versatile synthetic handles,

enabling a diverse range of chemical transformations for the construction of complex molecular

architectures with potential biological activity. This guide provides a comprehensive technical

overview of the primary synthetic pathways to this important building block.

Foundational Synthesis: Accessing the 8-
Bromoquinoline Core
The journey to 8-Bromoquinoline-4-carbaldehyde begins with the synthesis of its precursor,

8-bromoquinoline. Several classical methods can be employed, with the Skraup synthesis

being a robust and historically significant approach.
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2.1. The Skraup Synthesis: A Classic Approach to Quinoline
Formation
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such

as nitrobenzene or, in modern variations, meta-nitrobenzenesulfonic acid), and a dehydrating

agent like sulfuric acid or methanesulfonic acid. The reaction proceeds through a series of

steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein,

cyclization, and subsequent oxidation to furnish the quinoline ring system.

A refined and safer modification of the Skraup synthesis for 8-bromoquinoline is presented

below, utilizing methanesulfonic acid, which offers a less hazardous alternative to sulfuric acid.

Reagents and Equipment:

2-Bromoaniline

Glycerol

meta-Nitrobenzenesulfonic acid sodium salt

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Methanesulfonic acid

1-L three-neck round-bottom flask

Mechanical stirrer, thermometer, and dropping funnel

Procedure:

Charge the three-neck flask with methanesulfonic acid (250 mL) and heat to an internal

temperature of 125 °C with mechanical stirring.

Carefully add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the heated acid.

Add meta-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol) and ferrous sulfate

heptahydrate (3.90 g, 14 mmol).
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Add glycerol (28.3 mL, 0.39 mol) dropwise over 15 minutes using the dropping funnel.

Continue to add two more portions of glycerol (28.3 mL each) at three-hour intervals.

Maintain the reaction mixture at 125 °C for 12 hours after the final addition of glycerol.

Cool the reaction to room temperature and cautiously add water (250 mL).

Transfer the mixture to a 4-L beaker and cool in an ice bath.

Slowly basify the solution to a pH of ~14 with a 50% (m/v) aqueous sodium hydroxide

solution, ensuring the temperature is controlled.

Extract the resulting mixture with diethyl ether (3 x 500 mL).

Combine the organic layers, wash with brine (1 x 400 mL), dry over anhydrous sodium

sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude 8-bromoquinoline by Kugelrohr distillation (0.14 mm Hg; pot temperature

180–205 °C) to obtain a yellow oil that solidifies upon standing.

Expected Yield: Approximately 86%.

Key Transformation: Introduction of the Formyl Group at
the C4-Position
With the 8-bromoquinoline core in hand, the next critical step is the introduction of the

carbaldehyde group at the 4-position. Several formylation methods are available in the organic

chemist's toolbox.

3.1. Pathway A: Oxidation of a C4-Methyl Precursor
One potential route involves the synthesis of 8-bromo-4-methylquinoline followed by oxidation

of the methyl group to an aldehyde. The oxidation of methylquinolines to their corresponding

carboxylic acids is a known transformation, and subsequent reduction could yield the aldehyde.
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However, direct and selective oxidation to the aldehyde can be challenging, often requiring

specific reagents to avoid over-oxidation to the carboxylic acid.[1][2]

Click to download full resolution via product page

Oxidation of 8-bromo-4-methylquinoline.

3.2. Pathway B: Lithiation and Formylation of 8-Bromo-4-
chloroquinoline
A more direct and often higher-yielding approach involves the use of organometallic chemistry.

Starting from 8-bromo-4-chloroquinoline, a selective halogen-metal exchange at the more

reactive 4-position can be achieved, followed by quenching with a formylating agent.

Lithium-Halogen Exchange: Treatment of 8-bromo-4-chloroquinoline with an organolithium

reagent, such as n-butyllithium, at low temperatures preferentially results in the exchange of

the chlorine atom at the 4-position due to its higher reactivity compared to the bromine at the

8-position. This generates a highly nucleophilic 4-lithio-8-bromoquinoline intermediate.

Nucleophilic Attack: The organolithium intermediate then acts as a potent nucleophile,

attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).

Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to

afford the desired 8-bromoquinoline-4-carbaldehyde.

Click to download full resolution via product page

Lithiation-Formylation Pathway.

While a specific, detailed protocol for this exact transformation on 8-bromo-4-chloroquinoline

was not found in the immediate search, this general method is widely applicable for the

formylation of haloarenes.[2]

Characterization and Data
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The successful synthesis of 8-Bromoquinoline-4-carbaldehyde should be confirmed through

standard analytical techniques.

Property Value

Molecular Formula C₁₀H₆BrNO

Molecular Weight 236.07 g/mol

CAS Number 898391-87-2

Appearance (Predicted) Solid

Spectroscopic data is crucial for unambiguous identification. While a full experimental dataset

is not available in the initial search, typical spectroscopic features would include:

¹H NMR: A downfield singlet for the aldehydic proton (δ 9-10 ppm), along with characteristic

signals for the quinoline ring protons.

¹³C NMR: A signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm).

IR Spectroscopy: A strong C=O stretching vibration for the aldehyde at approximately 1700

cm⁻¹.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound.

Conclusion and Future Perspectives
The synthesis of 8-Bromoquinoline-4-carbaldehyde is a key step in the development of more

complex quinoline-based molecules for various applications. The pathways outlined in this

guide, particularly the lithiation-formylation route, offer a strategic approach to obtaining this

valuable intermediate. Further optimization of reaction conditions and exploration of alternative

formylation reagents could lead to even more efficient and scalable syntheses. The availability

of this building block opens up a wide range of possibilities for derivatization, enabling

researchers to explore the structure-activity relationships of novel quinoline derivatives in the

quest for new therapeutic agents and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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